molecular formula C14H28O3 B167184 2-Hydroxyethyl laurate CAS No. 4219-48-1

2-Hydroxyethyl laurate

Cat. No.: B167184
CAS No.: 4219-48-1
M. Wt: 244.37 g/mol
InChI Key: CTXGTHVAWRBISV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl laurate can be synthesized through the esterification of lauric acid with ethylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction . The reaction can be represented as follows:

Lauric Acid+Ethylene Glycol2-Hydroxyethyl Laurate+Water\text{Lauric Acid} + \text{Ethylene Glycol} \rightarrow \text{this compound} + \text{Water} Lauric Acid+Ethylene Glycol→2-Hydroxyethyl Laurate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes use high temperatures and vacuum conditions to drive the reaction to completion and remove water efficiently. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl laurate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

2-hydroxyethyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h15H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXGTHVAWRBISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9004-81-3
Record name Polyethylene glycol monolaurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9004-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID0063363
Record name Dodecanoic acid, 2-hydroxyethyl ester
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Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Polyethyleneglycol laurate
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CAS No.

4219-48-1, 9004-81-3
Record name 2-Hydroxyethyl dodecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4219-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethylene glycol monolaurate
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Record name Dodecanoic acid, 2-hydroxyethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecanoic acid, 2-hydroxyethyl ester
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Record name 2-hydroxyethyl laurate
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Record name Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-hydroxy
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Record name ETHYLENE GLYCOL MONOLAURATE
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Synthesis routes and methods I

Procedure details

Comparative experiments were carried out in which in place of N-octadecyl gluconamide, the suspension stabilizers Gohsenol KP 08, Armotan® MP (sorbitan monopalmitate), Armotan® ML (sorbitan monolaurate) Tween® 20 (polyoxyethylene (20) monolaurate) and Tween® 21 (polyoxyethylene (4) monolaurate) were used. Only the results obtained with Tween® 21 (polyoxyethylene (4) monolaurate) compared with those obtained with N-octadecyl gluconamide. When only Gohsenol KP 08 was used, the results obtained were distinctly poorer. In all other cases destabilization of the suspension was observed after 1 to 2 hours polymerization.
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Synthesis routes and methods II

Procedure details

Under cooling with ice, ethylene glycol (434 mg) was dissolved into acetone (20 ml), and pyridine (632 mg) was added thereto and then lauroyl chloride (1532 mg) was added dropwise thereto. The temperature of the solution was warmed to room temperature, and it was stirred for 2 hours. The mixture was evaporated. To the residue was added water, and the solution was extracted with ethyl acetate. The organic layer was washed with water (three times), dried over magnesium sulfate and evaporated. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=4:1) to give the title compound (1.63 g) having the following physical data.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the rate of monolayer formation impact the structure of 2-hydroxyethyl laurate domains?

A: The rate of temperature change during monolayer formation significantly influences the domain structure in this compound. While gradual temperature changes lead to the aforementioned temperature-dependent domain shapes, rapid temperature jumps above 15°C result in the formation of fractal domains []. Interestingly, these fractal structures are not permanent; they relax into their equilibrium shapes, dictated by the final temperature, within approximately 25 minutes []. This suggests that while rapid formation can kinetically trap the system in a non-equilibrium state, it eventually reaches its thermodynamically stable form.

Q2: Do this compound monolayers exhibit any internal structures within the condensed domains?

A: Yes, this compound monolayers display intriguing internal structures within their condensed domains. At lower temperatures (up to 10°C), large circular domains form with characteristic internal stripes []. The width of these stripes shows a direct correlation with temperature, increasing as the temperature rises []. At even lower temperatures (around 2°C), the stripes narrow down towards the domain's periphery, converging into a "core defect" located on the domain boundary []. This suggests a complex interplay of molecular interactions and packing arrangements within the monolayer, influenced by temperature.

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